molecular formula C24H29N3O3S B11252501 2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methoxyethyl)acetamide

2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methoxyethyl)acetamide

Cat. No.: B11252501
M. Wt: 439.6 g/mol
InChI Key: CDWGZKAYHBBZSG-UHFFFAOYSA-N
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Description

2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methoxyethyl)acetamide is a complex organic compound featuring a dibenzo[b,e][1,4]diazepine core with a thiophene ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methoxyethyl)acetamide typically involves multiple steps:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate precursors such as ortho-diamines and ortho-dihalides under high-temperature conditions.

    Introduction of the thiophene ring: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the dibenzo[b,e][1,4]diazepine core.

    Acetamide group addition: The final step involves the acylation of the amine group with 2-methoxyethyl acetate under basic conditions to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structure may allow it to act as a ligand for various receptors or enzymes.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders or cancers.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methoxyethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-hydroxyethyl)acetamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-chloroethyl)acetamide: Similar structure but with a chloroethyl group instead of a methoxyethyl group.

Uniqueness

The uniqueness of 2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methoxyethyl)acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxyethyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H29N3O3S

Molecular Weight

439.6 g/mol

IUPAC Name

2-(9,9-dimethyl-7-oxo-6-thiophen-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C24H29N3O3S/c1-24(2)13-17-22(19(28)14-24)23(20-9-6-12-31-20)27(15-21(29)25-10-11-30-3)18-8-5-4-7-16(18)26-17/h4-9,12,23,26H,10-11,13-15H2,1-3H3,(H,25,29)

InChI Key

CDWGZKAYHBBZSG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NCCOC)C4=CC=CS4)C(=O)C1)C

Origin of Product

United States

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